molecular formula C9H11N3O B2630123 N-(2-Pyrimidin-5-ylethyl)prop-2-enamide CAS No. 2190141-13-8

N-(2-Pyrimidin-5-ylethyl)prop-2-enamide

Cat. No.: B2630123
CAS No.: 2190141-13-8
M. Wt: 177.207
InChI Key: WKUXKVYKTPDBQD-UHFFFAOYSA-N
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Description

N-(2-Pyrimidin-5-ylethyl)prop-2-enamide is a synthetic organic compound featuring a pyrimidine ring, a key heterocyclic moiety in medicinal chemistry, linked to an acrylamide group through an ethyl spacer. The molecular scaffold suggests its potential utility as a building block in organic synthesis and as a core structure in the development of pharmacologically active molecules. Pyrimidine derivatives are extensively researched for their diverse biological activities and are commonly found in compounds that interact with enzymatic targets . The acrylamide functionality is a reactive group that can undergo further chemical transformations or potentially form covalent bonds with biological nucleophiles, which may be exploited in the design of enzyme inhibitors or covalent probes. Based on its structural similarity to other patented amino-substituted heterocycles, this compound class may be of interest in early-stage drug discovery programs, particularly for investigating conditions mediated by ion channels, such as sodium channels . Researchers are encouraged to explore its specific mechanism of action and binding affinity in their unique experimental systems. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-pyrimidin-5-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-2-9(13)12-4-3-8-5-10-7-11-6-8/h2,5-7H,1,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUXKVYKTPDBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
N-(2-Pyrimidin-5-ylethyl)prop-2-enamide is being investigated for its potential as a therapeutic agent due to its unique structural features. Pyrimidine derivatives have shown promise in treating various medical conditions, including cancer, neurological disorders, and infectious diseases. The compound's structure allows for interactions with biological macromolecules, which can lead to modulation of enzyme activity and receptor signaling pathways.

Case Studies

  • Anticancer Activity : Research indicates that pyrimidine-based compounds can inhibit specific kinases involved in cancer progression. For instance, certain derivatives have demonstrated efficacy against mutant forms of the epidermal growth factor receptor (EGFR), which is critical in various cancers .
  • Neurological Disorders : Some studies have highlighted the anticonvulsant properties of related compounds, suggesting that modifications to the pyrimidine structure can enhance their activity against seizures and epilepsy .
  • Antimicrobial Effects : Recent findings show that pyrimidine derivatives exhibit antimicrobial properties, making them suitable candidates for developing new antibiotics or antifungal agents .

Materials Science

Building Blocks for Advanced Materials
this compound serves as a versatile building block for synthesizing advanced materials with specific properties such as conductivity and fluorescence. Its structural characteristics allow it to be incorporated into polymers or nanomaterials, enhancing their functional properties.

Biological Research

Mechanism of Action
The compound interacts with various molecular targets, including enzymes and receptors. By binding to these targets, it can modulate their activity, leading to diverse biological effects. The fluorine atom present in some derivatives enhances binding affinity and selectivity, potentially improving therapeutic outcomes.

Comparative Analysis of Pyrimidine Derivatives

Compound NameTherapeutic AreaMechanism of ActionReferences
This compoundAnticancerInhibition of EGFR and related kinases
S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-EnamideNeurological DisordersModulation of neurotransmitter pathways
N-[2-(5-Fluoropyridin-2-yl)ethyl]prop-2-enamideAntimicrobialDisruption of bacterial cell wall synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-Pyrimidin-5-ylethyl)prop-2-enamide with key analogs from diverse sources, focusing on structural features, biological activities, and research findings.

Anti-Inflammatory Amides from Lycium yunnanense ()

Several acrylamide derivatives isolated from Lycium yunnanense roots share the prop-2-enamide backbone but differ in substituents. Notable examples include:

  • Compound 4 : 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide
    • Structural Differences : Replaces the pyrimidin-5-yl group with a 4-hydroxyphenyl-methoxyethyl chain.
    • Activity : Exhibits significant anti-inflammatory activity (IC₅₀ < 17.21 μM) .
  • Compound 10: N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide Structural Differences: Features a 4-methoxyphenyl group and a dihydroxyphenyl-ethanolamine chain instead of pyrimidine.

Key Insight: The pyrimidine ring in this compound may enhance binding to nucleic acid-associated targets (e.g., kinases), whereas phenolic substituents in plant-derived analogs favor anti-inflammatory interactions with cyclooxygenase or lipoxygenase enzymes .

Anticancer Pyrimidine Derivatives ()

Synthetic pyrimidine-indazole hybrids, such as N-(2-Chloro-5-substituted pyrimidin-4-yl)-1H-indazol-5-amine , highlight the role of pyrimidine in kinase inhibition:

  • Structural Differences : Incorporates a chloropyrimidine-indazole core instead of acrylamide.
  • Activity : Designed as selective anticancer agents, with substituents modulating potency against specific kinases .

Osimertinib ()

The EGFR inhibitor osimertinib shares the prop-2-enamide moiety but features a more complex structure:

  • Structural Formula: Includes a methoxy group, indole-pyrimidine scaffold, and dimethylaminoethyl side chain.
  • Activity: Targets EGFR T790M mutations in non-small cell lung cancer, leveraging covalent acrylamide binding to cysteine residues .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity Reference
This compound Pyrimidine-ethyl-prop-2-enamide Pyrimidin-5-yl, ethylamine Not reported (hypothetical)
Compound 4 () Phenyl-ethyl-prop-2-enamide 4-Hydroxy-3-methoxyphenyl Anti-inflammatory (IC₅₀ <17 μM)
Osimertinib () Indole-pyrimidine-prop-2-enamide Methoxy, dimethylaminoethyl Anticancer (EGFR inhibition)
N-(2-Chloro-pyrimidin-4-yl)-1H-indazol-5-amine () Chloropyrimidine-indazole Chlorine, indazole Anticancer (kinase inhibition)

Research Implications

  • Therapeutic Potential: The pyrimidine-acrylamide scaffold of this compound warrants exploration in both anticancer (kinase inhibition) and anti-inflammatory contexts, leveraging structural insights from osimertinib and Lycium derivatives.
  • Structural Optimization : Introducing electron-withdrawing groups (e.g., halogens) or hydrophilic chains could enhance target affinity or solubility, as seen in and .
  • Mechanistic Studies : Comparative molecular docking or enzymatic assays against EGFR or COX-2 could elucidate its binding mode relative to osimertinib and plant-derived amides.

Q & A

Q. Table 1: Example Reaction Conditions from Literature

CatalystBaseSolventTemperatureYield (Typical)
Pd(PPh₃)₄ (5%)K₂CO₃THF65°C70–85%
Pd(PPh₃)₄ (5%)NoneToluene70°C60–75%

How can researchers validate the structural integrity of this compound?

Basic Research Question
Structural elucidation relies on a combination of spectroscopic and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon backbone.
  • Infrared Spectroscopy (IR) : Detect characteristic enamide (C=O) and pyrimidine (C=N) stretches.
  • X-ray Crystallography : For unambiguous 3D structure determination. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data .

Advanced Tip : For polymorphic forms, use synchrotron radiation to resolve subtle structural variations.

What strategies are employed to assess selectivity against kinase targets with gatekeeper mutations?

Advanced Research Question
this compound may target kinases, similar to compounds like AZD9291 and CO-1686, which inhibit EGFR variants with T790M gatekeeper mutations . Methodologies include:

  • Kinase Profiling : Broad-panel enzymatic assays (e.g., ATPase activity) to identify off-target effects.
  • Crystallographic Analysis : Resolve binding modes using X-ray structures of kinase-inhibitor complexes.
  • Mutagenesis Studies : Introduce gatekeeper mutations (e.g., T790M) to evaluate resistance mechanisms.

Q. Table 2: Key Parameters for Selectivity Studies

ParameterMethodOutcome Example
IC₅₀ against WT kinaseFluorescence polarization assayIC₅₀ = 10 nM
IC₅₀ against T790M mutantRadiolabeled ATP competitionIC₅₀ = 2 nM (10-fold selectivity)
Structural confirmationPDB deposition (e.g., 6XYZ)Hydrogen bonding to Met790

How can conflicting data in structure-activity relationship (SAR) studies be resolved?

Advanced Research Question
Contradictions in SAR often arise from assay variability or unaccounted molecular interactions. Mitigation strategies:

  • Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests.
  • Molecular Dynamics (MD) Simulations : Predict binding stability under physiological conditions.
  • Metabolite Profiling : Rule out off-target effects from metabolic byproducts using LC-MS.

Case Study : If a compound shows high in vitro activity but poor cellular efficacy, MD simulations may reveal solvent accessibility issues in the binding pocket .

What considerations are critical for stability studies of enamide derivatives?

Intermediate Research Question
Enamides are prone to hydrolysis under acidic/basic conditions. Stability studies should:

  • pH Variability : Test degradation kinetics in buffers (pH 1–10) at 37°C.
  • Light Sensitivity : Conduct photostability tests per ICH guidelines.
  • HPLC-MS Monitoring : Quantify degradation products (e.g., acrylamide formation).

Data Interpretation : A half-life (t₁/₂) >24 hours at pH 7.4 suggests suitability for in vivo studies.

How can computational modeling optimize pyrimidine-containing enamide derivatives?

Advanced Research Question

  • Docking Studies : Use software like AutoDock Vina to predict binding poses in kinase pockets.
  • QSAR Modeling : Correlate substituent electronegativity (e.g., pyrimidine N-position) with activity.
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for virtual analogs.

Example : Substituting pyrimidine with bulkier heterocycles may improve selectivity by sterically blocking off-target binding .

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